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Circulin D

Cat. No.: B1577484
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Description

Circulin D is a naturally occurring cyclic peptide belonging to the family of antimicrobial peptides (AMPs). These peptides are a crucial component of the innate immune response across diverse life forms and represent a promising alternative to conventional antibiotics in the face of rising multidrug-resistant bacteria . As a ribosomally synthesized polypeptide, it is expected to have a complex structure stabilized by disulfide bonds, contributing to its stability and function . The primary research interest in this compound stems from its potential broad-spectrum activity against various pathogens, including bacteria, fungi, and enveloped viruses . Like other AMPs, its mechanism of action is thought to involve membrane disruption; the peptide's cationic and hydrophobic nature allows it to interact with and insert into microbial membrane bilayers, leading to cell permeability and death . This membrane-targeting mechanism makes it a compelling candidate for overcoming traditional antibiotic resistance . Beyond its direct antimicrobial effects, this compound may also possess anti-tumor and anti-HIV activities, which are areas of active investigation for many AMPs . Further research into this compound is essential to fully elucidate its specific molecular targets, detailed mechanism of action, and potential applications in managing infectious diseases and beyond. This product is strictly for Research Use Only.

Structure

2D Structure

Chemical Structure Depiction
 B1577484 Circulin D

Properties

bioactivity

Antiviral

sequence

KIPCGESCVWIPCVTSIFNCKCKENKVCYHD

Origin of Product

United States

Structural Biology of Circulin D

Primary Structure and Amino Acid Sequence Analysis of Circulin (B12663914) D

The primary structure of Circulin D, like other cyclotides, consists of a sequence of amino acids. While a simple linear amino acid sequence string for this compound is not explicitly detailed in the provided search results, its chemical structure is represented by identifiers such as its IUPAC name, InChI, and SMILES in databases like PubChem nih.govchem960.com. These identifiers encode the complete atomic connectivity and stereochemistry, implicitly defining the amino acid composition and sequence within the cyclic framework.

Cyclotides, in general, are relatively small peptides, typically comprising around 30 amino acids libretexts.orguni.luwikipedia.org. A defining characteristic of their primary structure is the presence of six conserved cysteine residues libretexts.orguni.luwikipedia.org. These cysteine residues are crucial for the formation of the disulfide bonds that stabilize the tertiary structure. The segments of the peptide chain between these conserved cysteine residues are referred to as loops, and these loops exhibit varying degrees of sequence diversity among different cyclotides.

Tertiary Structural Features: The Cyclic Cystine Knot (CCK) Motif

The tertiary structure of this compound is defined by the cyclic cystine knot (CCK) motif, a hallmark of the cyclotide family libretexts.orguni.luwikipedia.org. This motif is a complex arrangement resulting from the combination of a head-to-tail cyclized peptide backbone and an embedded cystine knot.

Description of the Head-to-Tail Cyclic Backbone

A key feature of this compound's structure is its head-to-tail cyclic peptide backbone. libretexts.orguni.luwikipedia.org Unlike linear peptides that have distinct N- and C-termini, the N-terminal amino group and the C-terminal carboxyl group of the peptide chain are joined by a peptide bond, forming a continuous ring structure. libretexts.orgwikipedia.org This cyclization is a fundamental aspect of cyclotide structure and contributes significantly to their stability.

Architecture of Intramolecular Disulfide Bonds and Their Role in Knot Formation

The cystine knot embedded within the cyclic backbone of this compound is formed by three intramolecular disulfide bonds. libretexts.orguni.luwikipedia.org These bonds are established between the six conserved cysteine residues present in the primary sequence. In the canonical cyclotide CCK motif, the disulfide connectivity is typically CysI-CysIV, CysII-CysV, and CysIII-CysVI, where the Roman numerals indicate the order of the cysteine residues in the sequence.

The knot formation arises from the specific arrangement of these disulfide bonds. Two of the disulfide bonds and the connecting backbone segments form a ring, and the third disulfide bond threads through this ring. uni.lu This topological entanglement creates a knot-like structure that is highly stable.

Conformational Rigidity and Structural Stability Conferred by the CCK Motif

The combination of the head-to-tail cyclic backbone and the embedded cystine knot provides exceptional conformational rigidity and structural stability to this compound and other cyclotides. libretexts.orguni.luwikipedia.org This unique topology makes these peptides remarkably resistant to thermal denaturation, chemical degradation, and enzymatic proteolysis, which are common challenges for linear peptides. libretexts.orgwikipedia.org The tightly cross-braced structure effectively locks the peptide into a defined three-dimensional fold, limiting conformational flexibility. This inherent stability is a key feature that distinguishes cyclotides and contributes to their diverse biological activities and potential as stable scaffolds for peptide-based applications. libretexts.orgwikipedia.org

Comparative Structural Analysis of this compound with Other Circulins and Cyclotides

This compound belongs to the broader family of cyclotides, which are classified into different subfamilies based on structural and sequence similarities. The major subfamilies include the bracelet, Möbius, and trypsin inhibitor cyclotides. Circulin A and Circulin B, related to this compound, are classified as bracelet cyclotides.

Sequence Homology and Variability within Circulin Subfamilies (e.g., Circulin A-F)

While all cyclotides share the characteristic CCK motif and conserved cysteine framework, there is considerable sequence variability, particularly in the loops connecting the cysteine residues. This variability contributes to the diverse biological activities observed within the cyclotide family. libretexts.orgwikipedia.org

Within the circulin subfamily (Circulin A-F), there is expected to be a degree of sequence homology that defines them as a group, while also exhibiting variations that may lead to subtle differences in their specific structures and activities. Studies comparing the sequences of different circulins and other cyclotides reveal that some loops are more highly conserved than others. For instance, loops 1 and 4 are often highly conserved across cyclotides, contributing to the core cystine knot structure. Other loops, such as loops 2, 3, and 5, tend to be more variable in size and amino acid composition, even within subfamilies. This sequence variability in the loops is crucial as it often dictates the surface properties of the cyclotide and can influence interactions with target molecules.

While specific detailed sequence alignments comparing this compound directly with all other circulins (A-C, E, F) were not presented in a data table format in the search results, the literature indicates that such comparisons are fundamental to understanding the relationships and functional diversity within this subfamily and the broader cyclotide family. The high variability in loop sequences across different cyclotides highlights the adaptable nature of the cyclotide scaffold.

Structural Similarities and Differences to Bracelet and Möbius Subfamilies of Cyclotides

This compound is a member of the cyclotide family, a group of plant-derived macrocyclic peptides characterized by a head-to-tail cyclic peptide backbone and a knotted arrangement of disulfide bonds known as the cyclic cystine knot (CCK) motif. uq.edu.auwikipedia.orgresearchgate.netresearchgate.netresearchgate.net This unique structural framework confers exceptional stability against thermal, chemical, and enzymatic degradation. uq.edu.auwikipedia.orgresearchgate.netresearchgate.netnih.govbicnirrh.res.in All naturally occurring cyclotides, including this compound, contain six conserved cysteine residues that form three disulfide bonds with a connectivity pattern typically defined as CysI-CysIV, CysII-CysV, and CysIII-CysVI. uq.edu.auresearchgate.netresearchgate.netxiahepublishing.com This disulfide connectivity creates a ring formed by two disulfide bonds and their connecting backbone segments, which is then threaded by the third disulfide bond, forming the characteristic knot. uq.edu.auresearchgate.netresearchgate.netpnas.org The peptide segments between the conserved cysteine residues are referred to as loops, numbered 1 to 6. uq.edu.auresearchgate.net

Cyclotides are broadly classified into two main structural subfamilies: Bracelet and Möbius, with a third minor subfamily being the trypsin inhibitors. uq.edu.auwikipedia.orgxiahepublishing.comrsc.orgoup.com this compound is categorized within the Bracelet subfamily. bicnirrh.res.inxiahepublishing.comwindows.netnih.gov While both Bracelet and Möbius cyclotides share the fundamental cyclic cystine knot architecture, they exhibit distinct structural differences, primarily related to the conformation of the peptide backbone. uq.edu.auoup.comresearchgate.net

The key distinguishing feature between the Möbius and Bracelet subfamilies lies in the presence of a cis-proline peptide bond in loop 5 of Möbius cyclotides, which is absent in Bracelet cyclotides. wikipedia.orgxiahepublishing.comrsc.orgoup.comresearchgate.netdiva-portal.org This cis-proline induces a significant approximately 180° twist in the backbone of Möbius cyclotides, conceptually resembling a Möbius strip. uq.edu.auwikipedia.orgxiahepublishing.comrsc.orgoup.comresearchgate.netdiva-portal.org Bracelet cyclotides, lacking this cis-proline in loop 5, have a less twisted, more "bracelet-like" circularization of the backbone. rsc.orgdiva-portal.orgebi.ac.uk

Beyond the cis-proline in loop 5, there are other structural and sequence variations between the two subfamilies. For instance, loop 3 is typically longer in Bracelet cyclotides, containing around six residues compared to four residues in Möbius cyclotides. uq.edu.au This difference in loop 3 length in Bracelet cyclotides can facilitate the formation of a short alpha-helix, a structural element generally not observed in Möbius cyclotides. uq.edu.auoup.comportlandpress.com Despite these differences, a glycine (B1666218) residue is strongly conserved as the final residue in loop 3 for both subfamilies. uq.edu.au Minor sequence preferences also exist, such as a prevalence of the GET sequence in loop 1 of Möbius cyclotides compared to GES in Bracelet cyclotides, and a preference for serine as a single residue in loop 2 of Möbius cyclotides. uq.edu.au

This compound, as a Bracelet cyclotide, is expected to conform to the structural characteristics of this subfamily, including the absence of the cis-proline-induced twist in loop 5 and potentially exhibiting a longer loop 3 with a helical segment. While a detailed experimental 3D structure for this compound itself may not be as widely reported as for some other cyclotides like Circulin A or kalata B1 ijpsr.comrcsb.orgrcsb.orgresearchgate.net, its classification within the Bracelet subfamily implies a structural fold similar to other well-characterized Bracelet cyclotides such as Circulin A and cycloviolacin O2. researchgate.netportlandpress.comresearchgate.netresearchgate.net Studies have noted that this compound, along with Circulin E, is among the examples of cyclotides containing two glutamate (B1630785) residues, which can affect linearization by certain enzymes, or having a positively charged residue following an aspartate in the cyclization site, features less common in other cyclotides. nih.govgoogle.com

The following table summarizes some key structural differences between the Bracelet and Möbius cyclotide subfamilies:

FeatureBracelet Subfamily (e.g., this compound, Circulin A)Möbius Subfamily (e.g., Kalata B1)
Loop 5 Proline Typically trans or absent at key positionPresence of cis-proline
Backbone Twist Less twisted, "bracelet-like"Significant ~180° twist
Loop 3 Length Typically ~6 residuesTypically ~4 residues
Loop 3 Secondary Structure Can form a short alpha-helixGenerally lacks alpha-helix
Loop 1 Sequence Preference GESGET
Loop 2 Sequence Preference Preference for Ser as single residue

Biosynthesis and Biogenesis Pathways

General Principles of Cyclotide Biosynthesis in Plants

Cyclotides are ribosomally synthesized peptides, meaning they are produced from dedicated genes via the cell's standard protein production machinery. nih.govnih.gov Unlike some small peptides that are synthesized by large multi-enzyme complexes, cyclotides are derived from larger precursor proteins. nih.gov

The general biosynthetic pathway involves several key stages:

Gene Transcription and Translation: A specific gene encoding the cyclotide is transcribed into messenger RNA (mRNA), which is then translated by ribosomes into a linear precursor protein. nih.gov

Precursor Protein Structure: These precursors typically contain several domains: an N-terminal signal peptide that directs the protein into the secretory pathway (specifically the endoplasmic reticulum, or ER), followed by one or more pro-peptide regions, the mature cyclotide domain(s), and sometimes a C-terminal tail. nih.govmdpi.com

Processing in the Secretory Pathway: Once inside the ER, the signal peptide is cleaved. Here, the crucial folding of the cyclotide domain occurs, guided by chaperone proteins like protein disulfide isomerase, which helps form the three conserved disulfide bonds that create the cystine knot. uq.edu.au

Trafficking and Final Excision: The folded precursor is then transported, likely to the vacuole, where proteases cleave the pro-peptide regions, liberating the linear, correctly-folded cyclotide domain. d-nb.info

Backbone Cyclization: The final and defining step is the head-to-tail ligation of the peptide backbone, a reaction catalyzed by a specialized enzyme. nih.gov

Putative Biosynthetic Routes Specific to Circulin (B12663914) D and its Congeners

While the biosynthesis of Circulin D itself has not been detailed in isolation, it is understood to follow the general pathway established for other cyclotides from the Rubiaceae family, such as the well-studied kalata B1 from Oldenlandia affinis. nih.govresearchgate.net

Gene Expression and Precursor Processing

The production of this compound begins with the expression of its corresponding gene to produce a precursor protein. nih.gov This precursor contains the this compound sequence embedded within other domains that guide its processing. nih.govmdpi.com

Table 1: Typical Domains of a Cyclotide Precursor Protein

DomainFunction
Signal Peptide Targets the precursor protein to the endoplasmic reticulum (ER).
N-terminal Pro-peptide (NTPP) Flanking region that is removed during maturation.
N-terminal Repeat (NTR) A conserved region immediately preceding the cyclotide domain.
Mature Cyclotide Domain The sequence that becomes the final, folded this compound peptide.
C-terminal Pro-peptide (CTPP) Flanking region that is cleaved just before or during cyclization.

This table outlines the functional regions typically found in the precursor proteins of cyclotides from the Rubiaceae family, to which this compound belongs. nih.govresearchgate.net

Processing enzymes, likely generic proteases within the plant's secretory system, are responsible for cleaving the N-terminal pro-peptide regions to expose the N-terminus of the mature this compound domain. d-nb.info The final cleavage at the C-terminus is intimately linked with the cyclization event itself. researchgate.net

Post-Translational Modifications and Cyclization Mechanisms

The two critical post-translational modifications in the biogenesis of this compound are the formation of the disulfide bonds and the cyclization of the peptide backbone. Disulfide bond formation occurs in the ER, establishing the stable cystine knot core. uq.edu.aud-nb.info

The key event of backbone cyclization is catalyzed by a specific type of enzyme called an asparaginyl endopeptidase (AEP). nih.govacs.orgnih.gov These enzymes, which belong to the cysteine protease family, are capable of performing a transpeptidation reaction. nih.gov The mechanism is thought to proceed as follows:

Recognition and Cleavage: The AEP recognizes and cleaves the peptide bond on the C-terminal side of a highly conserved asparagine (Asn) or aspartic acid (Asp) residue located at the end of the cyclotide domain. nih.govresearchgate.net This cleavage releases the C-terminal pro-peptide and forms a temporary acyl-enzyme intermediate between the enzyme and the cyclotide's new C-terminus. researchgate.netnih.gov

Transpeptidation: The now-free N-terminal amine of the cyclotide domain performs a nucleophilic attack on this acyl-enzyme intermediate. researchgate.netnih.gov

Peptide Bond Formation: This attack results in the formation of a new peptide bond between the N- and C-terminal residues, releasing the now-circular peptide from the enzyme. researchgate.netnih.gov

This AEP-mediated ligation is a highly efficient process in cyclotide-producing plants. nih.gov The presence of a conserved asparagine or aspartic acid residue at the C-terminal processing site is considered essential for this cyclization to occur. nih.gov

Chemical Synthesis and Engineering of Circulin D and Analogues

Methodologies for Chemical Synthesis of Cyclotides

Several methodologies have been developed for the chemical synthesis of cyclotides, primarily involving the assembly of a linear peptide precursor followed by backbone cyclization and oxidative folding to form the disulfide bonds. nih.govnih.gov Solid-phase peptide synthesis (SPPS), using either Fmoc or Boc chemistry, is the standard approach for preparing the linear precursors. nih.govrsc.orgmdpi.com

Entropy-driven ligation chemistry plays a significant role in the efficient macrocyclization of linear peptide precursors, particularly for cysteine-rich peptides like cyclotides. nih.gov This approach leverages the inherent properties of the peptide chain and specific chemical functionalities to favor intramolecular cyclization over intermolecular oligomerization, even at relatively high concentrations. nih.gov A key element often involves a chemoselective capture step that brings the N and C termini into close proximity, followed by a rapid intramolecular reaction to form the cyclic amide bond. nih.gov The presence of internal cysteine residues can enhance cyclization rates, potentially through a "thia-zip" mechanism involving stepwise ring expansion of thiolactone intermediates. nih.gov Early work on the synthesis of circulins A and B demonstrated the effectiveness of entropy-driven ligation chemistry for preparing naturally occurring circular proteins. nih.gov

The formation of the correct disulfide bonds is a critical and often challenging step in cyclotide synthesis. Cyclotides typically contain six cysteine residues, which can theoretically form 15 different disulfide bond isomers. rsc.org Achieving the native disulfide connectivity requires controlled oxidative folding conditions. xiahepublishing.comnih.gov Various strategies have been employed, including one-step oxidative folding, multi-step oxidative folding, and one-pot methods. libretexts.org The order of cyclization and oxidation can also influence the folding efficiency. Studies on kalata B1, another well-studied cyclotide, have shown that cyclization prior to oxidation can lead to higher yields of the correctly folded product compared to oxidizing the linear precursor before cyclization. nih.govnih.govresearchgate.net Oxidative folding is typically performed in aqueous buffers, often with the addition of folding assistants such as redox reagents (e.g., reduced and oxidized glutathione) and organic solvents (e.g., DMSO or isopropanol) to promote correct disulfide pairing and minimize misfolding or aggregation. bioregistry.io Orthogonal protection strategies for cysteine residues can also be used to direct the formation of specific disulfide bonds sequentially. rsc.org

Synthetic Approaches for Circulin (B12663914) D and its Structural Variants

While specific detailed synthetic schemes solely focused on Circulin D are less widely reported compared to other cyclotides like kalata B1 or circulin B, the general methodologies for cyclotide synthesis are applicable. This compound, being a member of the circulin family and possessing the characteristic cyclotide structure, is amenable to synthesis using established peptide chemistry techniques.

The synthesis of this compound, like other cyclotides, begins with the design and preparation of a linear peptide precursor corresponding to its amino acid sequence. This is typically achieved through solid-phase peptide synthesis (SPPS). nih.govnih.govmdpi.com Both Fmoc and Boc SPPS strategies can be utilized. nih.govmdpi.com Fmoc SPPS is often preferred due to its milder reaction conditions and compatibility with automated synthesis, although specific considerations are needed when using NCL for cyclization due to the lability of C-terminal thioesters to piperidine (B6355638) used in Fmoc deprotection. rsc.org The linear precursor is assembled on a solid support, with amino acids added sequentially. Protecting groups are used to prevent unwanted side reactions during chain elongation. For cyclotides with multiple cysteine residues, the choice of orthogonal protecting groups for the cysteine thiols is crucial for controlled disulfide bond formation later in the synthesis. rsc.org Cleavage of the linear peptide from the resin is performed using appropriate reagents, yielding the protected or partially protected linear precursor. mdpi.com

Following the synthesis of the linear precursor, the next critical steps are backbone cyclization and the formation of the native disulfide bonds. Cyclization of the linear peptide to form the head-to-tail macrocycle is commonly achieved through chemical ligation methods, such as Native Chemical Ligation (NCL) or direct amide bond formation using coupling reagents. nih.govnih.gov NCL, which involves the reaction between an N-terminal cysteine and a C-terminal thioester, is a widely used and efficient method for cyclotide cyclization, forming a native amide bond at the ligation site. uq.edu.auxiahepublishing.comnih.gov The choice of the cyclization site in the linear precursor can impact the efficiency of the cyclization reaction.

Optimization of cyclization conditions is essential to maximize the yield of the desired cyclic monomer while minimizing undesirable side reactions such as oligomerization or epimerization of the C-terminal residue. Factors such as peptide concentration, solvent system, temperature, and the choice of coupling reagents or ligation chemistry play a significant role.

Subsequently, the correctly folded three-dimensional structure with the native disulfide bond connectivity must be achieved through oxidative folding. nih.govbioregistry.io As discussed in Section 4.1.2, this process involves the oxidation of cysteine thiols to form disulfide bridges under controlled conditions. nih.govbioregistry.io Optimization of oxidative folding requires careful consideration of parameters such as pH, temperature, peptide concentration, redox buffer composition (e.g., the ratio of reduced to oxidized glutathione), and the presence of additives or co-solvents that can influence peptide conformation and minimize misfolding or aggregation. bioregistry.io Empirical screening of different folding conditions is often necessary to identify the optimal parameters for a specific cyclotide sequence like this compound or its variants.

Rational Design and Engineering of this compound Derivatives

The inherent stability and rigid structure of cyclotides make them excellent scaffolds for the rational design and engineering of peptide-based therapeutics and probes. xiahepublishing.com Rational design involves modifying the amino acid sequence of the cyclotide to introduce new functionalities or enhance existing properties while maintaining the core structural integrity.

For this compound, rational design strategies can involve:

Amino Acid Substitutions: Introducing specific amino acid changes in the loops connecting the cysteine residues to alter or enhance biological activity, target specificity, or pharmacokinetic properties.

Grafting of Bioactive Epitopes: Inserting sequences from other bioactive peptides into the cyclotide framework to create stable chimeric peptides with combined or novel functions. xiahepublishing.comresearchgate.net This "plug and play" approach leverages the cyclotide scaffold's stability to present the grafted epitope in a constrained and stable conformation. researchgate.net

Modification of Cysteine Residues: While the cysteine knot is essential for stability, modifications or replacements of cysteine residues (e.g., with selenocysteine) can be explored to study the role of specific disulfide bonds or introduce new chemical handles. nih.gov

Introduction of Non-natural Amino Acids: Incorporating non-natural amino acids can impart enhanced stability, alter pharmacological properties, or introduce specific chemical functionalities for labeling or conjugation. nih.gov

The chemical synthesis methods described above are indispensable for generating these rationally designed this compound derivatives. SPPS allows for the precise incorporation of modified or non-natural amino acids and the assembly of linear precursors with designed sequences. Subsequent cyclization and oxidative folding steps yield the engineered cyclic peptides. The ability to synthesize and test these variants is crucial for understanding the relationship between sequence, structure, and function, guiding the development of this compound-based molecules with desired properties.

Modification of Loop Regions and Their Conformational Impact

Research on other cyclic peptides and proteins demonstrates that modifications in loop regions can impact conformational stability. For instance, studies on miniproteins show that even single amino acid substitutions, including changes in stereochemistry (L-to-D substitutions), within loop regions can significantly affect tertiary structure stability. researchgate.net The D-loop in other protein systems, such as actin filaments, is known to undergo conformational changes linked to different nucleotide states, influencing interactions with binding proteins. biorxiv.orgnih.gov This highlights the sensitivity of loop conformations to sequence and environmental factors.

Incorporation of Non-Canonical Amino Acids

The incorporation of non-canonical amino acids (ncAAs) into peptides and proteins is a powerful strategy for chemical diversification and can endow molecules with novel properties not found with the 20 canonical amino acids. frontiersin.orgmdpi.com This approach is particularly valuable in the chemical synthesis of peptides where ncAAs can be directly incorporated during SPPS. mdpi.com

For this compound and its analogues, the incorporation of ncAAs can be used to modify various properties, such as proteolytic stability, solubility, and target binding affinity. frontiersin.org Unlike ribosomal synthesis, which is limited to canonical amino acids and a few post-translational modifications, chemical synthesis allows for the inclusion of a wide variety of ncAAs with diverse functional groups and structures. mdpi.complos.org

Studies on other peptides and proteins have demonstrated the utility of ncAA incorporation. For example, substituting L-amino acids with their D-enantiomers through chemical synthesis can enhance proteolytic resistance. plos.org The inclusion of ncAAs with specific side chains can introduce new chemical handles for further modifications or alter the physicochemical properties of the peptide, influencing its conformation and interaction with biological targets. frontiersin.orgmdpi.com

The chemical synthesis of this compound analogues incorporating ncAAs allows for a systematic exploration of how these modifications impact the peptide's structure and activity. This includes investigating the conformational effects of ncAAs within the cyclic framework and their influence on the stability and biological functions of this compound.

Molecular Mechanisms of Action of Circulin D

Interaction with Cellular and Subcellular Components

A primary mechanism by which cyclotides, including circulins, exert their biological effects involves interactions with cellular and subcellular membranes. uq.edu.auresearchgate.netuni.lu These interactions can lead to significant alterations in membrane integrity and function.

Mechanisms of Peptide-Membrane Interactions

The interaction between cationic antimicrobial peptides, such as circulins, and microbial cell membranes is often initiated by electrostatic attraction. nih.govlibretexts.orglibretexts.orgrcsb.orglibretexts.org Microbial membranes typically possess a net negative charge due to the presence of anionic lipids, which facilitates the initial binding of the positively charged peptides to the membrane surface. nih.govlibretexts.org Following initial electrostatic interactions, these peptides can insert into the lipid bilayer. libretexts.orgrcsb.orgwikidata.org Studies using model membranes suggest that some amphipathic alpha-helical antimicrobial peptides intercalate into the lipid bilayer, causing expansion and thinning of the bilayer in the early stages of interaction. wikidata.org The nature of surface-exposed hydrophobic patches on cyclotides also plays an integral role in their potency and interaction with lipid membranes. uq.edu.auresearchgate.net

Pore Formation and Membrane Disruption Dynamics

A key consequence of the interaction between cyclotides and cell membranes is the formation of pores, leading to membrane permeabilization and disruption. uq.edu.auresearchgate.netuni.lu This membrane disruption is a significant mechanism underlying the antimicrobial activity of these peptides. nih.govlibretexts.org Several models have been proposed to describe the mechanisms of pore formation by membrane-active peptides, including the barrel-stave, toroidal pore, and carpet models. libretexts.orglibretexts.org In the toroidal pore model, peptides are thought to insert perpendicularly into the membrane, inducing a bending of the lipid bilayer to form a pore lined by both peptides and lipid headgroups. libretexts.org The carpet model suggests that peptides initially bind to the membrane surface in a carpet-like manner and, upon reaching a threshold concentration, disrupt the membrane integrity in a detergent-like fashion, leading to the formation of micelles containing membrane fragments. libretexts.org Regardless of the specific model, the outcome of these interactions is typically rapid depolarization of the cell membrane, leakage of intracellular contents, and ultimately cell death. nih.govlibretexts.org The dynamics of pore formation can involve a series of steps, including peptide binding to the membrane, oligomerization on the membrane surface to form prepore complexes, and subsequent conformational changes leading to membrane insertion and pore formation.

Engagement with Biological Targets at the Molecular Level

Beyond membrane interactions, Circulin (B12663914) D and other cyclotides can also engage with specific biological targets at the molecular level, including proteins.

Investigation of Specific Protein-Peptide Interactions

Research has explored the potential of Circulin D to interact with specific proteins. In silico studies have investigated the interaction of this compound with the nucleocapsid protein of SARS-CoV-2. These studies indicated interactions between this compound and chains A and C of the SARS-CoV-2 nucleocapsid, involving varying types of bonds between individual amino acids. While the precise implications of this interaction require further investigation, it highlights the potential for this compound to engage with viral proteins. Cyclotides have also been reported to exhibit anti-HIV activity, and while the exact mechanisms can vary, some proposed antiviral mechanisms for related cyclotides involve interaction with viral particles to prevent entry into host cells, which could imply interactions with viral surface proteins. researchgate.net Some cyclotides may also target intracellular components or interfere with intracellular processes. researchgate.netnih.govlibretexts.orglibretexts.org

Molecular Pathways and Signaling Cascades Modulated by this compound

While cyclotides are known to induce cellular effects through membrane disruption and potential protein interactions, specific molecular pathways and signaling cascades directly modulated by this compound as a peptide are not extensively detailed in the available literature. The disruption of cellular membranes can indirectly impact various downstream cellular processes and potentially trigger or inhibit signaling events related to stress responses or cell death pathways. However, direct evidence demonstrating this compound's specific engagement with and modulation of defined signaling cascades, such as those commonly studied in the context of other biomolecules, requires further dedicated research.

Influence of Physicochemical Properties on Molecular Activity

The biological activity of this compound, like that of other peptides, is significantly influenced by its physicochemical properties. uq.edu.aulibretexts.orgrcsb.org Key properties such as charge, amphipathicity, and hydrophobicity play crucial roles in its interaction with biological membranes. uq.edu.aulibretexts.orgrcsb.org The cationic nature of many antimicrobial peptides, including circulins, is essential for initial electrostatic attraction to the negatively charged surface of target membranes. nih.govlibretexts.orglibretexts.orgrcsb.orglibretexts.org Amphipathicity, the property of having both hydrophilic and hydrophobic regions, allows the peptide to interact effectively with the lipid bilayer. libretexts.orgrcsb.org The specific arrangement and balance of hydrophobic and hydrophilic residues, influenced by the amino acid sequence and three-dimensional structure, dictate how the peptide inserts into and disrupts the membrane. libretexts.orgrcsb.org The cyclic structure and the cyclic cystine knot motif of this compound contribute significantly to its remarkable stability, which is crucial for maintaining its active conformation and resisting degradation in biological environments. uq.edu.auresearchgate.netuni.lunih.gov The surface-exposed hydrophobic patch and the CCK motif are also reported to play integral roles in the potency of cyclotides. uq.edu.auresearchgate.net

Role of Hydrophobicity in Biological Activity

Hydrophobicity is a critical factor influencing the biological activity of cyclotides, particularly their interaction with and disruption of cell membranes. nih.govresearchgate.netplos.orgresearchgate.netnih.gov Studies have demonstrated a correlation between the degree of hydrophobicity and the potency of cyclotides across various activities, including anti-HIV and hemolytic effects. nih.govnih.gov

Research indicates that cyclotides possess a surface-exposed hydrophobic patch that is integral to their potency and ability to interact with membranes. nih.govresearchgate.netresearchgate.netnih.gov The size and nature of this hydrophobic surface area can vary among different cyclotides and subfamilies, contributing to differences in their biological profiles. nih.gov For instance, comparisons between cycloviolacin H4, tricyclon A, kalata B1, and circulin A have shown a strong correlation between increasing hydrophobic surface area and increasing hemolytic activity. nih.gov

Furthermore, studies exploring the relationship between cyclotide structure and anti-HIV function have revealed a strong correlation between increasing regional hydrophobicity and increased anti-HIV activity. nih.gov While this compound's specific hydrophobic surface characteristics are part of this broader family trend, the general principle holds that the hydrophobic nature of cyclotides facilitates their partitioning into or association with the lipid environment of cell membranes, a crucial step in their mechanism of action, which is often hypothesized to involve membrane disruption or pore formation. acs.orgresearchgate.netplos.orgresearchgate.netresearchgate.net

Quantitative structure-activity relationship (QSAR) models for cyclotides suggest that their activity is proportional to their lipophilic surface areas, provided these areas are distributed asymmetrically on the molecular surface. researchgate.netplos.org This highlights that not just the extent of hydrophobicity, but also its spatial arrangement on the cyclotide structure, is important for biological function.

Significance of Charged Residues and Their Localization

In addition to hydrophobicity, the presence and localization of charged residues on the surface of cyclotides significantly impact their biological activity and membrane interactions. nih.govresearchgate.netplos.orgresearchgate.netnih.gov Electrostatic interactions between the charged residues of the peptide and the polar head groups of membrane lipids play a crucial role in the initial binding and orientation of the cyclotide on the membrane surface. nih.govresearchgate.netnih.gov

Cyclotides, including this compound, can have varying net charges. nih.govresearchgate.net Studies comparing cyclotides with similar charges but differing activities, such as tricyclon A and this compound, suggest that the location of the charges on the cyclotide surface is a key determinant of activity, particularly anti-HIV activity. nih.gov

Positively charged residues are often implicated in the interaction with the negatively charged surfaces of bacterial membranes or specific lipids within eukaryotic cell membranes. researchgate.netnih.gov QSAR models reinforce the importance of charged residues, indicating that positively charged surface areas, in conjunction with lipophilicity, contribute to cyclotide potency, especially when asymmetrically distributed. researchgate.netplos.org The precise localization and stereochemical interactions of charged residues are considered paramount for proper function and efficient binding to target membranes or molecules. nih.gov

While the exact details of how charged residues are localized on this compound and their specific contribution to its anti-HIV mechanism are subjects of ongoing research within the broader cyclotide field, the evidence from related cyclotides strongly supports the principle that the distribution and nature of charged residues are critical modulators of membrane binding and subsequent biological effects. nih.govresearchgate.netplos.org The interplay between hydrophobic patches and charged residues on the cyclotide surface dictates the peptide's orientation and depth of insertion into the membrane, influencing its ability to exert its biological function.

Structure Activity Relationship Sar Studies of Circulin D

Correlating Structural Features with Biological Activities

The biological activities of cyclotides, including Circulin (B12663914) D, are closely linked to their three-dimensional structure, which is stabilized by the cyclic backbone and the CCK motif. researchgate.netresearchgate.netnih.govijsred.complos.org Studies have aimed to correlate specific structural features with observed biological effects, such as anti-HIV or antimicrobial activity. researchgate.netresearchgate.netacs.org

Cyclotides are known to be tolerant of amino acid substitutions or additions in their peripheral loop regions without disrupting the core CCK structure. researchgate.net These loops are often surface-exposed and are key determinants of their biological activity through interactions with target molecules or membranes. researchgate.netdiva-portal.org While specific detailed research findings on amino acid substitutions in the loops of Circulin D were not extensively detailed in the provided results, general principles from cyclotide research apply. researchgate.netnih.govdiva-portal.org For instance, changes in charged or hydrophobic residues within loops can significantly impact membrane interactions, which are a primary mechanism of action for many cyclotides. plos.orgresearchgate.netdiva-portal.org

The cyclic cystine knot (CCK) fold, formed by three disulfide bonds within the cyclic peptide backbone, is fundamental to the structural stability and function of cyclotides. researchgate.netresearchgate.netnih.govijsred.complos.org These disulfide bonds maintain the precise three-dimensional structure, making cyclotides highly resistant to thermal, chemical, and enzymatic degradation. researchgate.netnih.govplos.org The integrity of this disulfide bond network is critical for maintaining the native fold and, consequently, the biological activity. researchgate.netrapidnovor.comnih.gov Disrupting the disulfide bonds, for example, through reduction and alkylation, has been shown to abolish the cytotoxicity of some cyclotides, highlighting their importance in maintaining the active conformation. diva-portal.org The knotted arrangement of the disulfide bonds also influences the exposure of hydrophobic residues on the molecular surface, contributing to membrane interactions and biological activity. researchgate.netdiva-portal.org

Rationalizing Modulatory Effects of Chemical Modifications

Chemical modifications can be introduced to cyclotides to modulate their biological activity, stability, or other properties. Rationalizing these effects requires understanding how the modifications alter the structure and interaction with targets.

While specific details on derivatized this compound analogues were not extensively provided in the search results, SAR studies on other peptide antibiotics and cyclotides offer insights into general principles. nih.govgoogle.comuq.edu.au Modifications such as alterations to the N-terminal fatty acyl chain or amino acid substitutions can impact activity and toxicity. nih.govgoogle.com For cyclotides, chemical synthesis allows for residue substitutions or grafting of bioactive epitopes onto the stable cyclotide scaffold to enhance stability and potentially modulate activity. nih.govacs.org The effect of such modifications on this compound's interactions with its targets would be a key aspect of SAR studies in this area.

Computational approaches play an increasingly important role in SAR analysis of peptides, including cyclotides. uni.luacs.orgscienceopen.combiorxiv.orgnih.govlibretexts.org These methods can be used to predict biological activity from molecular structure, design new analogues, and analyze peptide-protein interactions. collaborativedrug.comacs.orgscienceopen.comlibretexts.org Techniques such as molecular modeling, docking studies, and quantitative structure-activity relationship (QSAR) modeling can help rationalize the effects of structural variations and modifications on activity. plos.orgacs.orgresearchgate.netscienceopen.com For cyclotides, computational approaches, including structural data mining and peptide structure prediction methods, can aid in designing linkers for cyclization or predicting the conformation of modified peptides. acs.orgbiorxiv.org QSAR models have been used to link cyclotide activity to physicochemical properties like lipophilicity and charged surface areas, suggesting that computational methods can provide valuable insights into the SAR of this compound and its analogues. plos.orgresearchgate.net

Advanced Analytical Methodologies for Circulin D Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the intricate structure of Circulin (B12663914) D, providing information about its atomic connectivity and spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique utilized in chemistry and biochemistry to investigate the properties and structures of molecules, including complex ones like peptides. byjus.com It exploits the magnetic properties of certain atomic nuclei to provide detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. byjus.com For peptides, NMR is particularly valuable for studying their three-dimensional structure and conformational preferences in solution. nih.gov By analyzing chemical shifts and coupling constants from 1D and 2D NMR experiments (such as COSY, HMQC, and HMBC), researchers can elucidate the connectivity of atoms and determine the spatial arrangement of amino acid residues within the cyclic structure of Circulin D. analis.com.myiosrjournals.org This is crucial for understanding how the molecule folds and the potential impact of its conformation on its biological activity. nih.gov

Mass Spectrometry (MS) for Sequence Verification and Post-Translational Analysis

Mass Spectrometry (MS) is an essential tool for the characterization of peptides, offering high sensitivity and the ability to determine molecular weight and fragmentation patterns. rsc.org In the context of this compound, MS is used to verify its amino acid sequence by analyzing the mass-to-charge ratio (m/z) of the intact peptide and its fragments. Tandem MS (MS/MS) experiments are particularly useful for generating fragmentation information, which can be used to sequence peptides. americanpharmaceuticalreview.com Furthermore, MS is critical for the detection and identification of post-translational modifications (PTMs) that might be present on this compound. bitesizebio.comnih.gov PTMs can significantly affect a peptide's function, and MS can detect these modifications by identifying the resulting changes in molecular weight of modified amino acids. bitesizebio.com LC-MS/MS, which couples liquid chromatography with tandem mass spectrometry, is a common approach for analyzing complex samples and identifying PTMs. nih.gov

Chromatographic Separation and Characterization

Chromatographic techniques are indispensable for separating this compound from mixtures, purifying it, and assessing its purity and heterogeneity.

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, characterization, and investigation of components within a mixture. biomedpharmajournal.org For this compound, HPLC methods, particularly reversed-phase HPLC, are employed to separate it from other related peptides or impurities that may be present in a sample. scispace.comnih.gov The separation is achieved based on the differential interaction of the peptide components with the stationary phase and the mobile phase. biomedpharmajournal.org Optimized HPLC methods can provide baseline separation of structurally similar polypeptide components, which is vital for accurate analysis and purification. nih.gov Various parameters, such as the type of stationary phase (e.g., C18 column), mobile phase composition, and gradient elution profiles, are optimized to achieve efficient separation of this compound. scispace.comnih.govmdpi.com

Integration with Mass Spectrometry (LC-MS) for Complex Mixture Analysis

The hyphenation of Liquid Chromatography (LC) with Mass Spectrometry (MS), known as LC-MS, combines the separation power of LC with the identification capabilities of MS. wikipedia.org This coupled technique is particularly advantageous for the analysis of complex mixtures containing this compound, such as biological extracts or synthesis products. americanpharmaceuticalreview.comwikipedia.org LC-MS allows for the separation of different components in the mixture by LC, followed by their detection and identification by MS based on their mass-to-charge ratio and fragmentation patterns. wikipedia.org LC-MS/MS, the tandem version, provides even more detailed structural information through fragmentation, enabling the identification of individual components and the analysis of post-translational modifications within complex samples. nih.govwikipedia.orgnih.gov This synergistic approach enhances both the sensitivity and specificity of the analysis, making it a powerful tool for this compound research. wikipedia.orgnih.gov

Biological Activities of Circulin D in Research Contexts

Antiviral Research Applications (in vitro/cellular studies)

Circulin (B12663914) D has demonstrated antiviral potential in laboratory settings, particularly against enveloped viruses. The mechanism of action for some cyclotides involves targeting and disrupting viral lipid envelopes, which can prevent viral entry into host cells. mdpi.com

Cytopathic Effect Inhibition of Human Immunodeficiency Virus (HIV)

Circulin D has shown activity in inhibiting the cytopathic effects of Human Immunodeficiency Virus (HIV) in cell-based assays. Studies have reported comparable anti-HIV activity for this compound alongside other circulins (Circulin C, Circulin E, and Circulin F) isolated from Chassalia parviflora. researchgate.net These circulins displayed EC₅₀ values ranging from 0.05 µM to 0.27 µM in inhibiting the cytopathic effects of the HIV-1RF strain in CEM-SS cells. researchgate.net Earlier research also identified Circulin A and Circulin B as having anti-HIV activity with low IC₅₀ values. researchgate.net The anti-HIV activity of cyclotides was initially noted in a natural products screening initiative. nih.gov While the precise mechanism for circulins' anti-HIV activity is still under investigation, the positioning of positive charges within the peptides is thought to influence their interaction with membranes, contributing to their antiviral effects. researchgate.net

In Silico and Cellular Studies against Other Viruses (e.g., MERS-CoV, Dengue Virus, FMDV)

In addition to HIV, in silico and cellular studies have explored the potential of this compound and related peptides against other viruses, including MERS-CoV, Dengue Virus (DENV), and Foot-and-Mouth Disease Virus (FMDV).

In silico screening studies have investigated plant peptides, including circulins, for potential activity against the envelope protein of the Dengue virus. researchgate.netcabidigitallibrary.org These studies utilize molecular docking approaches to predict binding affinities between peptides and viral proteins. Circulin A, B, and C, along with other plant peptides, showed high binding energy with the dengue virus envelope protein in such analyses. researchgate.netcabidigitallibrary.org Specifically, Circulin A and C were predicted to interact with the Try 101 residue of domain II of the envelope protein, suggesting a possible mechanism involving the inhibition of the insertion process during viral fusion with host cells. researchgate.net

In silico investigations have also included this compound in analyses of potential antiviral peptides against the VP1 protein of Foot-and-Mouth Disease Virus. nih.gov These studies aim to identify peptides that could potentially block viral proteins necessary for function. This compound was included in a list of potential antiviral peptides analyzed for properties like hydrophobicity, instability index, and net charge in the context of targeting FMDV VP1. nih.gov

Research on other antiviral peptides, such as defensins, has indicated activity against MERS-CoV by acting as a fusion inhibitor. nih.gov While direct cellular studies on this compound against MERS-CoV were not prominently found in the search results, the broader investigation of plant-derived peptides for antiviral activity against various viruses, including MERS-CoV and DENV, highlights the ongoing interest in this area. mdpi.com

Antimicrobial Research Applications (in vitro/cellular studies)

This compound and other cyclotides have demonstrated activity against a range of microorganisms in in vitro and cellular studies, including bacteria and fungi, as well as nematocidal and molluscicidal properties. researchgate.netresearchgate.netnih.gov

Activity against Gram-Positive and Gram-Negative Bacteria

Cyclotides, including circulins, have been reported to possess activity against both Gram-positive and Gram-negative bacteria. researchgate.netijpsr.com Early research on circulin, described as a polypeptide antibiotic from a Bacillus organism resembling Bacillus circulans, indicated activity against both types of bacteria. asm.orgasm.org Generally, circulin was found to be less active than polymyxin (B74138) or aerosporin against Gram-negative bacteria but more active against Gram-positive bacteria. asm.org

Research comparing cyclotide structures and activities suggests that the presence and location of cationic residues may be important for activity against Gram-negative bacteria. researchgate.net In vitro studies using a two-step microdilution assay have shown that many cyclotides are active against bacteria, particularly Gram-negative species, under specific non-growing conditions. researchgate.net While some cyclotides like Circulin A have shown potent activity against Staphylococcus aureus (Gram-positive) with a minimum inhibitory concentration (MIC) of 0.19 µM, others like kalata B1 were inactive against E. coli (Gram-negative) under certain conditions, although conflicting data exists. nih.gov

Antifungal, Nematocidal, and Molluscicidal Research

This compound's biological activity spectrum extends to antifungal, nematocidal, and molluscicidal properties in research contexts. researchgate.netresearchgate.netnih.gov

Cyclotides are also known for their nematocidal activity, particularly against plant-parasitic and livestock pest nematodes. xiahepublishing.comresearchgate.netnih.govresearchgate.net Studies have evaluated the effects of cyclotides, including those present in plant extracts, on the viability of nematode life stages. nih.govresearchgate.net Isolated cyclotides have been observed to cause damage to nematodes upon interaction with their mouth, pharynx, midgut, or membrane, sometimes leading to the formation of membrane blebs. researchgate.net The nematocidal activity is often dose-dependent. researchgate.net

Molluscicidal activity has also been reported for cyclotides from various plants. xiahepublishing.comresearchgate.netresearchgate.net Cyclotides have shown activity against snails, including the golden apple snail (Pomacea canaliculata). researchgate.netscispace.com Crude cyclotide extracts and individual cyclotides have demonstrated molluscicidal effects, with some cyclotides showing toxicity comparable to or higher than synthetic molluscicides in laboratory settings. researchgate.net The presence of certain compounds like saponins, steroids, terpenoids, alkaloids, phenols, tannins, and flavonoids in plant extracts has been linked to molluscicidal activity. nih.gov Lysine-rich cyclotides, a subclass that includes this compound, have been associated with molluscicidal activity. scispace.com

Broader Biological Activity Spectrum in Research

Beyond the specific antiviral and antimicrobial applications, research indicates that this compound, as a member of the cyclotide family, possesses a broader spectrum of biological activities. researchgate.netnih.govijpsr.comscispace.com Cyclotides have been found to exhibit diverse properties, including insecticidal, cytotoxic, hemolytic, anti-fouling, anti-neurotensin, trypsin inhibiting, and uterotonic activities. xiahepublishing.comnih.govresearchgate.netresearchgate.netnih.gov This wide range of activities is often linked to their ability to interact with and disrupt cellular membranes. xiahepublishing.comresearchgate.netnih.gov The unique structural features of cyclotides, such as their cyclic backbone and cyclic cystine knot motif, contribute to their remarkable stability and are thought to play a role in their diverse biological functions. xiahepublishing.comnih.govresearchgate.netresearchgate.net

Insecticidal Research

Cyclotides, as a class, have demonstrated insecticidal properties, and this activity has been a subject of research researchgate.netresearchgate.net. While the provided search results broadly mention the insecticidal activity of cyclotides researchgate.netresearchgate.net, specific detailed research findings solely focused on the insecticidal activity of this compound are not extensively detailed in the immediate results. However, the insecticidal activity of cyclotides is a known area of investigation, suggesting that this compound, as a member of this family, is relevant in this research context researchgate.netresearchgate.net. The mechanism of action for some cyclotide activities is thought to involve interaction with biological membranes, potentially disrupting them uq.edu.auxiahepublishing.com. This membrane interaction could be a factor in their effects on insects.

Other Investigated Biological Activities (e.g., anti-neurotensin, uterotonic)

Beyond potential insecticidal applications, this compound has been investigated for other biological activities in research settings.

One notable area of research for this compound and other cyclotides is their anti-HIV activity nih.govresearchgate.netrsc.org. Studies have shown that this compound can inhibit the cytopathic effects of HIV-1 infection in vitro nih.govresearchgate.net. Research indicates that this compound, along with other circulins (Circulin C, E, and F) from C. parviflora, exhibited anti-HIV activity with EC50 values ranging from 0.05 μM to 0.27 μM researchgate.net. This activity is comparable to that of Circulin A and Circulin B researchgate.net. The anti-HIV activity of cyclotides was first identified in a screening program by the US National Cancer Institute nih.gov.

Research also suggests that the location of charges on the surface of cyclotides, including this compound, may influence their anti-HIV activity nih.gov. While this compound and tricyclon A have similar charges, their anti-HIV activities differ, ranging from no activity for tricyclon A to an EC50 of 50-270 nM for this compound nih.gov.

In addition to anti-HIV activity, cyclotides have been reported to possess anti-neurotensin and uterotonic activities researchgate.netresearchgate.netntu.edu.sg. Research into cyclopsychotride A, another cyclotide, was initiated due to its neurotensin (B549771) antagonist activity researchgate.netmdpi.com. While the search results confirm that anti-neurotensin and uterotonic activities are known properties within the cyclotide family researchgate.netresearchgate.netntu.edu.sg, specific detailed research findings focusing solely on this compound's activity in these areas are not prominently featured in the provided snippets. However, the inclusion of these activities in reviews of cyclotide bioactivities indicates that this compound may be relevant in these research contexts as well researchgate.netresearchgate.netntu.edu.sg.

Circulin D As a Molecular Scaffold for Research and Biotechnological Applications

Utility as a Stable Scaffold for Peptide Display and Presentation

The use of stable peptide scaffolds like Circulin (B12663914) D is crucial in techniques such as phage display, where peptides are presented on the surface of phages for screening and identification of binding partners. nih.govplos.orgnih.gov Cyclotides, in general, have been explored as scaffolds for displaying and stabilizing pharmacologically relevant peptide sequences. nih.gov This utility stems from their ability to maintain structural integrity, which is essential for effective peptide presentation and recognition.

Advantages of Conformational Rigidity and Proteolytic Resistance

A key advantage of using Circulin D and other cyclotides as scaffolds is their notable conformational rigidity and resistance to proteolytic degradation. researchgate.netnih.govnih.govuni.luwindows.net The cyclic backbone and the arrangement of disulfide bonds forming a cystine knot provide a highly constrained and stable structure. nih.govnih.gov This rigidity helps to present grafted peptide sequences in a defined conformation, which can be beneficial for maintaining biological activity and improving binding affinity. mdpi.com Furthermore, the resistance to proteases, enzymes that break down proteins and peptides, means that peptides displayed on or incorporated into the this compound scaffold are less likely to be degraded in biological environments, enhancing their potential utility in research and potentially therapeutic settings. researchgate.netmdpi.comacs.org This stability is a significant improvement over linear peptides, which are often susceptible to rapid degradation. acs.orgresearchgate.net

Applications in the Design of Research Probes and Tools

Beyond peptide display, the stable and engineerable nature of this compound makes it a promising candidate for the design of various research probes and tools. nih.govplos.org Research probes are tools used to investigate biological systems, often by specifically binding to or interacting with particular molecules or structures. probetools.netneu.eduikonixasia.comferranaltarriba.comiconeus.com The cyclotide scaffold can provide a robust framework for creating such probes.

Development of Inhibitors and Agonists for Receptor Studies

The this compound scaffold can be utilized in the development of inhibitors and agonists for studying receptors and other biological targets. nih.gov By grafting peptide sequences known to interact with specific receptors onto the stable cyclotide framework, researchers can create more stable and potentially more potent or selective ligands. nih.govresearchgate.netmdpi.com While the search results mention the use of other cyclotides (like kalata B7) as agonists for G protein-coupled receptors, the principle applies to this compound as a related scaffold. mdpi.com The conformational constraints provided by the cyclotide structure can help stabilize the bioactive conformation of the grafted peptide, improving its interaction with the target receptor. mdpi.com This approach can lead to the development of valuable tools for probing receptor function and signaling pathways.

Exploration in Combinatorial Libraries for Target Identification

The tolerance of the this compound scaffold to sequence variations, particularly in its loop regions, makes it suitable for exploration in combinatorial libraries for target identification. nih.govijpsonline.comresearchgate.net Combinatorial chemistry involves the synthesis of large libraries of diverse compounds, which are then screened for desired properties, such as binding to a specific biological target. ijpsonline.comslideshare.netjustia.comuspto.govcam.ac.uk By creating libraries where the variable regions are based on the this compound scaffold, researchers can generate a vast array of peptides with different sequences and potentially different binding capabilities. nih.govnih.govresearchgate.net These libraries can be screened against various targets, such as proteins or receptors, to identify novel ligands, including potential inhibitors or agonists. uspto.govcam.ac.uk The stability and defined structure of the cyclotide scaffold can enhance the success rate of identifying functional hits from such libraries. researchgate.net

Compound Names and PubChem CIDs

Future Research Directions and Unanswered Questions

Elucidation of Complete Biosynthetic Pathways for Circulin (B12663914) D

A significant unanswered question in the field of circular proteins, including Circulin D, relates to their precise biosynthesis in vivo. igem.orgnih.gov While it is known that cyclotides are gene-encoded and derived from larger linear precursor proteins containing an endoplasmic reticulum (ER) signal sequence, a pro-region, and the mature cyclotide domain, the exact mechanisms of excision and cyclization are not fully determined. igem.orgnih.gov Whether these processes occur simultaneously or sequentially, and whether they are enzymatic or autocatalytic, requires further investigation. igem.org The discovery of genes encoding various cyclotides has provided some initial insights into the processing of mature circular peptides. nih.gov However, for many biosynthetic pathways, including those for cyclotides, genes can be scattered throughout the genome, making complete pathway identification challenging. nih.gov Integrated omics approaches, combining genomics, transcriptomics, proteomics, and metabolomics, offer a promising avenue to gain a comprehensive understanding of the biosynthesis of cyclotides and their analogs. nih.govfrontiersin.org Leveraging engineered microbial strains could also be explored for the biosynthesis of plant natural products like cyclotides. nih.gov

Deeper Understanding of Molecular Targets and Pathways

While cyclotides are known to exhibit biological activities through interaction with biological membranes, the complete membrane disruption mechanism is not yet fully evaluated and appears to be sequence-dependent. uq.edu.au For instance, cyclotides with anti-HIV activity have also been shown to display hemolytic activity, although some cyclotides like kalata B8 demonstrate anti-HIV activity without being hemolytic, suggesting a potential uncoupling of these activities. nih.gov The precise molecular targets and the detailed pathways through which this compound exerts its biological effects, such as anti-HIV activity, require deeper investigation. nih.gov Studies on structure-activity relationships (SARs) have shown that the location of charges and hydrophobic residues on cyclotide surfaces can influence their activity. nih.gov Further research is needed to fully elucidate the specific molecular interactions and downstream signaling pathways involved in this compound's biological actions.

Exploration of Novel Biological Activities and Interactions

Over 100 cyclotides have been reported with a variety of biological activities, including anti-HIV, cytotoxic, insecticidal, anti-fouling, antimicrobial, and hemolytic properties, as well as the inhibition of trypsin and neurotensin (B549771) binding. nih.gov this compound has shown comparable anti-HIV activity to other circulins and cyclotides. researchgate.net However, the full spectrum of biological activities and potential interactions of this compound may not be entirely known. Future research could explore novel biological activities, potentially in areas beyond those already identified for the cyclotide family. This could involve high-throughput screening against a wider range of biological targets and disease models.

Advanced Synthetic Strategies for Complex Analogues

The unique cyclic structure and disulfide knot of cyclotides present challenges for chemical synthesis. While chemical ligation techniques, including cysteine-based ligation and methods involving N-terminal cysteine mimetics or thiol auxiliary groups, have been applied to synthesize cyclotides and their analogs, developing more advanced and efficient synthetic strategies remains important. nih.gov These strategies are crucial for producing complex analogues of this compound with modified sequences or structures to explore structure-activity relationships and potentially enhance desired biological activities or reduce toxicity. mdpi.comburleylabs.co.uk The ability to synthesize a wide range of analogues is essential for comprehensive SAR studies and the development of cyclotide-based therapeutics.

Expanding In Silico and Computational Modeling for Predictive Research

Computational modeling has become an increasingly valuable tool in biological and chemical research, offering opportunities to study complex systems and predict outcomes. nih.govarxiv.orgnih.gov For cyclotides like this compound, computational approaches, including docking, immune simulations, and molecular dynamics simulations, can be used to study interactions with potential targets, assess stability, and predict biological activity. researchgate.net Expanding the use of in silico and computational modeling for this compound research can aid in predicting its properties, identifying potential molecular targets, designing novel analogues with desired characteristics, and understanding its behavior in biological systems. nih.govarxiv.orgnih.govresearchgate.netservice.gov.uklibretexts.org This can help prioritize experimental research directions and accelerate the discovery and development process.

Investigation of Ecological Roles and Distribution

While cyclotides are believed to play a role in plant defense, based on their insecticidal activity, their full ecological roles and distribution in the plant kingdom are not entirely clear. uq.edu.auijsred.comigem.org this compound is found in Chassalia parvifolia, and cyclotides have been discovered in several plant families, including Violaceae and Rubiaceae. uq.edu.auresearchgate.netijsred.com Further investigation into the ecological functions of this compound in its natural environment could provide insights into its evolutionary significance and potential interactions with other organisms. pensoft.netfrontiersin.org Expanding the screening of plant species for the presence of this compound and other cyclotides can also contribute to a better understanding of their distribution and potential sources. uq.edu.au

Q & A

Q. How is Circulin D isolated and characterized from natural sources, and what methodological considerations ensure reproducibility?

this compound is typically isolated using chromatographic techniques (e.g., HPLC, column chromatography) followed by structural elucidation via nuclear magnetic resonance (NMR) and mass spectrometry (MS). To ensure reproducibility, researchers must document solvent systems, gradient conditions, and calibration standards. Structural characterization requires comparison with published spectral data and validation through independent synthesis or derivatization .

Q. What experimental approaches are used to investigate the primary mechanisms of action of this compound?

Common methodologies include in vitro binding assays (e.g., surface plasmon resonance), enzyme inhibition studies, and gene expression profiling. Researchers should employ dose-response curves and control experiments (e.g., using inactive analogs) to confirm specificity. For cell-based studies, flow cytometry or CRISPR-Cas9 knockout models help validate target pathways .

Q. Which analytical techniques are critical for assessing the purity and structural integrity of this compound in experimental settings?

High-resolution MS and NMR spectroscopy are standard for verifying molecular weight and structural motifs. Purity is quantified via HPLC with UV/Vis or evaporative light scattering detection (ELSD). Researchers must report retention times, column specifications, and purity thresholds (>95% for biological assays) .

Q. How are in vitro bioactivity assays for this compound designed to minimize false positives?

Assays should include positive controls (e.g., known inhibitors), vehicle controls (e.g., DMSO), and counter-screens against related targets. Dose-dependent responses and IC50 calculations are essential. Replicates (n ≥ 3) and statistical methods (e.g., ANOVA with post-hoc tests) reduce variability .

Q. What factors influence the stability of this compound under physiological conditions, and how are these evaluated?

Stability is assessed via incubation in simulated biological fluids (e.g., PBS, serum) at 37°C, followed by LC-MS quantification. Degradation kinetics (half-life) and metabolites are identified using time-course studies. Buffering agents or encapsulation strategies (e.g., liposomes) may mitigate instability .

Advanced Research Questions

Q. What experimental designs address challenges in in vivo studies of this compound, such as off-target effects and bioavailability?

Pharmacokinetic studies (e.g., IV/oral administration with plasma sampling) quantify bioavailability. Off-target effects are minimized using tissue-specific delivery systems (e.g., nanoparticles) or conditional knockout models. Researchers should adhere to ARRIVE guidelines for animal studies, including randomization and blinding .

Q. How can contradictions in reported bioactivity data for this compound across studies be resolved methodologically?

Contradictions may arise from batch variability or assay conditions. Solutions include inter-laboratory replication, standardized protocols (e.g., ATCC cell lines), and meta-analyses adjusting for confounding variables (e.g., solvent concentrations). Raw data sharing enhances transparency .

Q. What computational strategies inform the structure-activity relationship (SAR) of this compound derivatives?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations predict binding affinities and conformational stability. QSAR models require curated datasets of analogs with measured IC50 values. Validation involves synthesizing top-ranked derivatives and testing in vitro .

Q. How are combination therapy studies involving this compound and other agents designed to evaluate synergistic effects?

Synergy is quantified using the Chou-Talalay method (combination index <1). Fixed-ratio designs (e.g., 1:1, 1:3) and isobolograms identify optimal dosing. Researchers must account for pharmacokinetic interactions (e.g., CYP450 inhibition) using co-administration vs. staggered dosing .

Q. What methodologies assess the long-term cytotoxic effects of this compound in preclinical models?

Chronic toxicity studies involve repeated dosing over weeks/months, with histopathological analysis of major organs. Biomarkers (e.g., ALT/AST for liver toxicity) and comet assays for DNA damage are critical. Comparative toxicogenomics databases (e.g., CTD) help contextualize findings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.